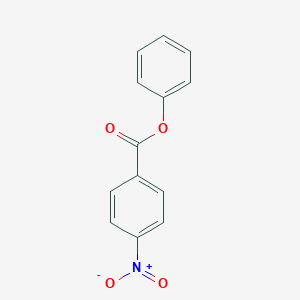
4-Nitrobenzoato de fenilo
Descripción general
Descripción
El análogo de éster isopropílico de remdesivir es un derivado del remdesivir, un profármaco análogo de nucleótido que ha ganado una atención significativa por sus propiedades antivirales, particularmente contra el síndrome respiratorio agudo severo coronavirus 2. Este compuesto está diseñado para mejorar las propiedades farmacocinéticas del remdesivir, haciéndolo más efectivo en aplicaciones clínicas.
Aplicaciones Científicas De Investigación
El análogo de éster isopropílico de remdesivir tiene una amplia gama de aplicaciones de investigación científica:
Química: Utilizado como compuesto modelo para estudiar análogos de nucleótidos y sus propiedades químicas.
Biología: Investigado por sus efectos en la replicación viral y los procesos celulares.
Medicina: Explorado como un agente antiviral potencial para tratar diversas infecciones virales, incluido el síndrome respiratorio agudo severo coronavirus 2.
Industria: Utilizado en el desarrollo de medicamentos antivirales y agentes terapéuticos .
Mecanismo De Acción
El mecanismo de acción del análogo de éster isopropílico de remdesivir involucra su conversión a la forma trifosfato activa dentro de la célula. Esta forma activa inhibe las ARN polimerasas virales, evitando la replicación del ARN viral. El compuesto se dirige a la enzima ARN polimerasa dependiente de ARN, que es esencial para la replicación viral. Esta inhibición conduce a una disminución de la carga viral y ayuda a controlar la infección .
Análisis Bioquímico
Biochemical Properties
Phenyl 4-nitrobenzoate has been studied for its role in the acylation of chymotrypsin, a key enzyme in the digestive system . The compound is involved in a nucleophilic attack by an imidazole of the enzyme (His 57), leading to the rapid transfer of the acylating group to the serine 195 from the acylimidazole species .
Cellular Effects
In cellular studies, Phenyl 4-nitrobenzoate has been used to inhibit CoQ10 biosynthesis, a key component of the mitochondrial respiratory chain . The degree of CoQ10 deficiency in cells dictates the extent of ATP synthesis defects and ROS production .
Molecular Mechanism
The molecular mechanism of Phenyl 4-nitrobenzoate involves initial reaction as a nucleophilic attack by an imidazole of the enzyme (His 57). Subsequently, there is rapid transfer of the acylating group to the serine 195 from the acylimidazole species .
Temporal Effects in Laboratory Settings
Its role in inhibiting CoQ10 biosynthesis suggests potential long-term effects on cellular function .
Metabolic Pathways
Phenyl 4-nitrobenzoate is involved in the acylation of chymotrypsin, indicating its role in protein digestion metabolic pathways
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del análogo de éster isopropílico de remdesivir típicamente involucra un proceso de múltiples pasos comenzando con el análogo de nucleósido GS-441524. Los pasos clave incluyen protección, fosforamidación y desprotección. El uso de dimetilformamida dimetil acetal como agente protector es común, seguido de fosforamidación y posterior desprotección bajo condiciones suaves para evitar la degradación .
Métodos de producción industrial
La producción industrial del análogo de éster isopropílico de remdesivir implica la ampliación del proceso de síntesis de laboratorio. Esto incluye optimizar las condiciones de reacción para lograr un alto rendimiento y pureza. El proceso está diseñado para ser eficiente y rentable, asegurando que el compuesto se pueda producir en grandes cantidades para satisfacer la demanda clínica .
Análisis De Reacciones Químicas
Tipos de reacciones
El análogo de éster isopropílico de remdesivir sufre varios tipos de reacciones químicas, incluyendo:
Oxidación: Conversión de grupos hidroxilo a grupos carbonilo.
Reducción: Reducción de grupos carbonilo a grupos hidroxilo.
Sustitución: Reemplazo de grupos funcionales con otros grupos.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como permanganato de potasio, agentes reductores como borohidruro de sodio y varios catalizadores para facilitar las reacciones de sustitución. Las condiciones típicamente implican temperaturas y pH controlados para asegurar la ruta de reacción deseada .
Productos principales
Los productos principales formados a partir de estas reacciones incluyen varios intermediarios que se procesan adicionalmente para producir el análogo de éster isopropílico de remdesivir final. Estos intermediarios se monitorean cuidadosamente para asegurar la alta pureza y eficacia del producto final .
Comparación Con Compuestos Similares
Compuestos similares
Molnupiravir: Otro análogo de nucleótido con propiedades antivirales.
PF-07321332: Un inhibidor de proteasa con actividad antiviral.
GS-441524: El análogo de nucleósido padre del remdesivir.
Singularidad
El análogo de éster isopropílico de remdesivir es único debido a sus propiedades farmacocinéticas mejoradas, que permiten una mejor absorción y distribución en el cuerpo. Esto lo hace más efectivo en entornos clínicos en comparación con su compuesto padre, GS-441524 .
Propiedades
IUPAC Name |
phenyl 4-nitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO4/c15-13(18-12-4-2-1-3-5-12)10-6-8-11(9-7-10)14(16)17/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUSSRKMAXZEBEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80162216 | |
| Record name | Benzoic acid, 4-nitro-, phenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80162216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1429-05-6 | |
| Record name | Benzoic acid, 4-nitro-, phenyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001429056 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1429-05-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41380 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzoic acid, 4-nitro-, phenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80162216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-NITRO-BENZOIC ACID PHENYL ESTER | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of Phenyl 4-nitrobenzoate hydrolysis in the presence of o-iodosobenzoate?
A1: [] o-Iodosobenzoate (IBA-) catalyzes the hydrolysis of Phenyl 4-nitrobenzoate through a nucleophilic mechanism. The reaction proceeds through the formation of a detectable intermediate, 1-(4-nitrobenzoyloxy)-1,2-benzodoxol-3(1H)-one. The rate-limiting step involves the collapse of a tetrahedral intermediate formed by the attack of IBA- on the ester, leading to the departure of phenol as the leaving group. This catalytic process is highly efficient, surpassing imidazole in its activity due to factors like nucleophilicity enhancement (α-effect), reduced steric hindrance, and a more favorable entropy of activation.
Q2: How does the structure of Phenyl 4-nitrobenzoate affect its rate of base-catalyzed hydrolysis?
A2: [] The presence of the nitro group (NO2) at the para position of the benzoyl moiety in Phenyl 4-nitrobenzoate significantly influences its reactivity towards base-catalyzed hydrolysis. The electron-withdrawing nature of the nitro group increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by hydroxide ions (OH-). This effect is reflected in the Hammett relationship, where Phenyl 4-nitrobenzoate exhibits a reaction constant (ρ) of 2.44, indicating a strong positive influence of electron-withdrawing substituents on the hydrolysis rate.
Q3: Can Phenyl 4-nitrobenzoate be used as an initiator in polymer synthesis?
A3: [] Yes, Phenyl 4-nitrobenzoate serves as an effective initiator in the chain-growth polycondensation of specific monomers, like phenyl 4-(4-octyloxybenzylamino)benzoate. This process yields well-defined poly(p-benzamide) with controlled molecular weight and low polydispersity. The nitro group in Phenyl 4-nitrobenzoate likely acts as an activating group, facilitating the initiation step of the polymerization reaction.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Bis[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] butanedioate](/img/structure/B75371.png)






![[(2S)-2-Hydroxy-3-phenylmethoxypropyl] hexadecanoate](/img/structure/B75386.png)



![Tetrakis[p-(dimethylamino)phenyl]ethylene](/img/structure/B75393.png)


